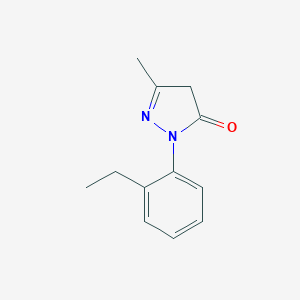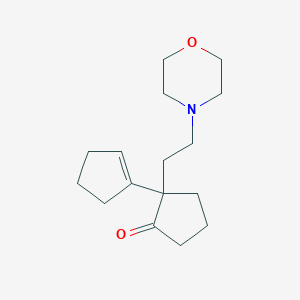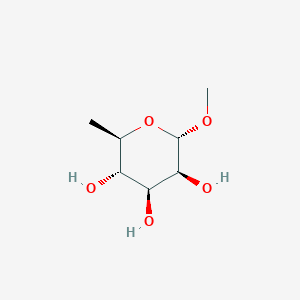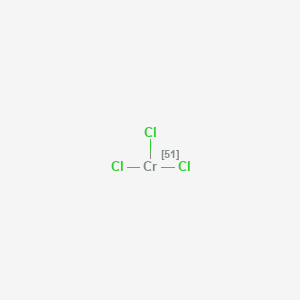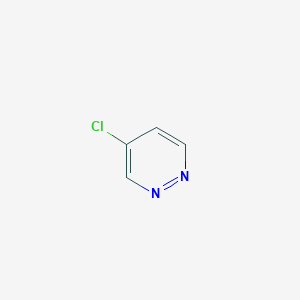
4-Chloropyridazine
Vue d'ensemble
Description
4-Chloropyridazine is a heterocyclic organic compound that is widely used in scientific research. It is a six-membered aromatic ring that contains one nitrogen and one chlorine atom. The compound has many applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Agents anticancéreux
La 4-chloropyridazine a été utilisée dans la conception et la synthèse de nouveaux hybrides de chloropyridazine, qui ont montré des résultats prometteurs en tant qu'agents anticancéreux . Ces hybrides agissent en induisant l'apoptose et en inhibant la PARP-1 . L'inhibition de la croissance de ces hybrides conçus a été étudiée dans onze lignées cellulaires cancéreuses . Les trois lignées cellulaires cancéreuses les plus sensibles ont été sélectionnées pour mesurer les valeurs IC50 des nouveaux hybrides . De plus, l'impact de ces composés sur l'activité de la PARP-1 a été étudié .
Inducteurs d'apoptose
La nouvelle série de conjugués 4-chloropyridazinoxyphényl a été conçue et synthétisée en tant qu'inducteurs apoptotiques proposés . Il a été constaté que ces composés induisaient l'apoptose dans les cellules cancéreuses, ce qui est une mort cellulaire programmée qui peut être bénéfique dans le traitement de maladies comme le cancer .
Inhibiteurs de la PARP-1
La poly(ADP-ribose) polymérase 1 (PARP-1) est une protéine impliquée dans un certain nombre de processus cellulaires, et son inhibition peut entraîner la mort des cellules cancéreuses . Il a été constaté que les conjugués 4-chloropyridazinoxyphényl inhibaient la PARP-1, démontrant des efficacités comparables à celles de l'olaparib .
Agents antiviraux
Des dérivés de this compound ont été synthétisés pour être évalués contre le virus de l'hépatite A (HAV)
Mécanisme D'action
Target of Action
4-Chloropyridazine primarily targets Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . This inhibition disrupts the normal function of PARP-1, leading to changes in cellular processes such as DNA repair and cell death .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway . This disruption leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death . The compound also influences the expression of apoptotic protein markers such as p53, BAX, caspase 3, caspase 6, BCL-2, and CK 18 .
Result of Action
The action of this compound results in significant inhibition of cell proliferation and a remarkable reduction in the number of colonies compared to the control group . This is due to the induction of apoptosis and the inhibition of PARP-1, leading to DNA damage and cell death .
Safety and Hazards
The safety data sheet for 4-Chloropyridazine hydrochloride indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Orientations Futures
The future directions in the field of 4-Chloropyridazine research involve the design of hybrid compounds for novel biological activity . For instance, a novel series of 4-chloropyridazinoxyphenyl conjugates were designed as potential anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .
Propriétés
IUPAC Name |
4-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJGGJXFXWQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601424 | |
| Record name | 4-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17180-92-6 | |
| Record name | 4-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How reactive is 4-chloropyridazine compared to other chlorinated diazabenzene isomers, and what influences this reactivity?
A1: this compound exhibits a reactivity profile consistent with predictions based on kinetic data from the pyridine series, assuming independent activation by each nitrogen atom within the heterocyclic ring []. Studies comparing the reactivity of various monochlorodiazabenzenes with p-nitrophenoxide ion revealed that this compound displays lower reactivity than both 2-chloropyrimidine and 2-chloropyrazine but higher reactivity than 3-chloropyridazine []. This reactivity order aligns with the influence of the second nitrogen atom's position on the nucleophilic aromatic substitution reaction, where the activating effect of the nitrogen is more pronounced when positioned ortho or para to the chlorine atom [].
Q2: Can this compound be used as a building block for synthesizing other compounds?
A2: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it can be utilized to synthesize 4-azidopyridazine 1-oxide, a compound with potential biological activity []. This synthesis involves reacting this compound 1-oxide with sodium azide []. Additionally, this compound-3-carbonyl chloride can undergo cyclocondensation reactions with enamines, leading to the formation of diverse heterocyclic compounds []. This reaction highlights the utility of this compound derivatives in constructing complex molecular structures.
Q3: Are there any known applications of this compound derivatives in medicinal chemistry?
A3: While the provided research doesn't delve into specific pharmaceutical applications of this compound itself, it highlights its use in synthesizing potentially bioactive compounds. The synthesis of 4-(3-cyano-1-triazeno) pyridazine 1-oxides and related compounds, achieved by treating the corresponding azides with potassium cyanide followed by acidification, exemplifies this []. This synthesis method allows for the introduction of various substituents, potentially leading to compounds with desired biological activities. Furthermore, the synthesis of acetamides containing pyridazinones, specifically 2-ten-butyl-5-[(N-alkyl or N,N-dialkyl acetamide) epoxy]-4-chloropyridazine-3(2/7)-one, and their subsequent evaluation for insecticidal activity demonstrates the potential of this compound derivatives in medicinal chemistry and agriculture [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







